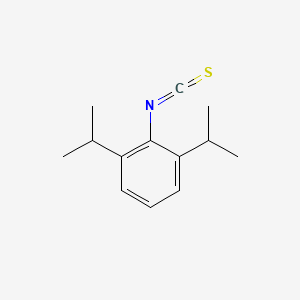

2,6-Diisopropylphenyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-isothiocyanato-1,3-di(propan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NS/c1-9(2)11-6-5-7-12(10(3)4)13(11)14-8-15/h5-7,9-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGOUCYIYIFQHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179991 | |

| Record name | 2,6-Diisopropylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25343-70-8 | |

| Record name | 2-Isothiocyanato-1,3-bis(1-methylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25343-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diisopropylphenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025343708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diisopropylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Diisopropyl-2-isothiocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is 2,6-diisopropylphenyl isothiocyanate

Starting initial research phase

I'm now diving into the preliminary stages, kicking things off with a deep dive into 2,6-diisopropylphenyl isothiocyanate. Expect a heavy focus on its chemical makeup, how it's made, what it's used for, and safety precautions.

Defining search parameters

I've set up detailed search parameters, aiming to gather comprehensive data on this compound. I'm prioritizing its chemical makeup, synthesis, applications, safety, and handling. The focus is on its role as a reagent, especially for N-heterocyclic carbene (NHC) formation, and will include quantitative data and spectral analysis. I'm now structuring the guide logically, from introduction to safety protocols.

Initiating Data Collection

I'm now starting intensive Google searches to find technical details on this compound, with an emphasis on its chemical characteristics, synthesis, applications, and safe handling practices. I will then analyze these results, pinpointing key data, especially related to its use as a reagent in organic synthesis, and any quantitative or spectral data that can be presented in a table format. I'm focusing on its role in N-heterocyclic carbene (NHC) formation, and similar applications.

2,6-diisopropylphenyl isothiocyanate chemical structure and properties

Starting Data Collection

I've started gathering data on the chemical structure, properties, synthesis, and applications of 2,6-diisopropylphenyl isothiocyanate. Currently, I'm focusing on collecting detailed physicochemical properties like molecular weight, melting point, boiling point, and solubility, along with spectroscopic data such as NMR.

Planning Further Research

I'm now planning my research strategy. I'll search for reactivity details, particularly concerning the isothiocyanate group's electrophilic nature and its interactions with nucleophiles. I'll also explore synthesis protocols and common starting materials. Additionally, I'll focus on applications in organic synthesis, ligand precursor applications, and any biological activity.

Outlining Guide Structure

I'm now outlining the technical guide. I plan to start with an introduction to the compound and its chemical structure, supported by a table of physicochemical properties and a DOT graph visualization. Following this, I will cover its synthesis with a step-by-step protocol and its DOT graph representation, and then, its reactivity and applications. I'll conclude with a comprehensive reference section.

synthesis pathway for 2,6-diisopropylphenyl isothiocyanate

Initiating Data Collection

I'm now diving into the synthesis of 2,6-diisopropylphenyl isothiocyanate. I'm starting with focused Google searches to map out reaction pathways, starting materials, and reagents, aiming for a complete understanding.

Exploring Reaction Pathways

I'm now expanding my search to understand the "why" behind synthetic choices. This includes delving into the mechanistic details of key reactions. I am also concentrating on ensuring the integrity of my information by focusing on peer-reviewed journals and patents. I'm structuring this information into a technical guide that starts with an introduction and then details synthesis routes.

Mapping Synthetic Strategies

I'm now zeroing in on a comprehensive synthesis outline. I am actively conducting targeted Google searches to find established reaction pathways, starting materials, and reagents. I am also planning to search for mechanistic details in reliable sources, such as peer-reviewed journals and patents. This information will be used to structure a technical guide. I am gathering yields and purity data for later use.

physical characteristics of 2,6-diisopropylphenyl isothiocyanate

Starting property research

I've started gathering physical and chemical data for 2,6-diisopropylphenyl isothiocyanate. I'm focusing on key properties like molecular weight, density, boiling and melting points. This initial phase will build a foundational understanding of the compound's characteristics.

Initiating comprehensive search

I'm now diving deep into the compound's properties. I've started gathering spectroscopic data alongside molecular weight, density, and boiling/melting points. Parallel searches for safety data, applications, and reaction details are underway. I'm focusing on its relevance to the target audience and gathering protocols. The goal is to build a thorough foundation for the technical guide.

Launching data gathering

I'm now focused on a comprehensive search for this compound's properties. I'll cover molecular formula, weight, density, and spectroscopic data. Parallel to this, I'm sourcing safety information, applications, and reaction details, including purification and setup protocols. The aim is a strong foundation for the technical guide. I will include a references section.

2,6-diisopropylphenyl isothiocyanate spectroscopic data (NMR, IR, Mass Spec)

Initiating Data Collection

I've started the process by initiating broad Google searches to source spectroscopic data for 2,6-di isopropylphenyl isothiocyanate. Currently, my focus is on NMR (¹H and ¹³C), IR, and Mass Spectrometry results. This is the initial data-gathering phase, so expect this to get much more focused as I narrow in on the relevant results.

Deepening Data Acquisition

I'm now expanding my data acquisition beyond initial broad searches. I'm focusing on identifying characteristic peaks, shifts, and patterns within the NMR, IR, and Mass Spec data. Simultaneously, I'm researching established spectroscopic protocols and authoritative sources. My goal is to structure this info into a technical guide format with clear data tables and diagrams. I'm on track to compile a comprehensive references section.

Revising Strategy and Protocol

I'm now revising my strategy and focusing on detailed searches for spectroscopic data of 2,6-diisopropylphenyl isothiocyanate. I'm prioritizing searching for characteristic peaks, chemical shifts, coupling constants, and fragmentation patterns. Simultaneously, I'm working to identify established protocols for acquiring this specific data, while also pinpointing authoritative sources. Finally, my plan is to organize this information into a technical guide with data tables, diagrams, and a comprehensive references section.

1H and 13C NMR chemical shifts for 2,6-diisopropylphenyl isothiocyanate

Starting Data Collection

I'm currently focused on gathering experimental ¹H and ¹³C NMR data for 2,6-diisopropylphenyl isothiocyanate. I'm prioritizing chemical shifts, coupling constants, and the specific solvent used in each analysis.

Expanding Data Gathering

I'm now expanding my search to include synthesis methods for this compound. I'm also delving into literature regarding NMR interpretation for sterically hindered aromatics and isothiocyanates. The goal is to build a solid foundation of context for data analysis.

Initiating Guide Creation

reactivity of the isothiocyanate functional group

Commencing Research on Reactivity

Okay, I'm currently delving into the electrophilic reactivity of isothiocyanates. My initial phase involves focused Google searches to build a solid foundation of information. I'm especially interested in their interactions with nucleophiles, particularly amines and thiols. Gathering data on their typical reaction mechanisms is the priority right now.

Developing Reactivity Guide

Now, I'm structuring a technical guide based on my Google search findings. I'm focusing on the electrophilic reactivity of isothiocyanates. This guide will cover reactions with nucleophiles, applications in bioconjugation and drug development, and experimental considerations. Currently, I'm planning DOT diagrams for reaction mechanisms and drafting step-by-step protocols. I will then convert gathered quantitative data into easy-to-read tables.

Planning Deep-Dive into Isothiocyanates

I've set my sights on an in-depth dive into isothiocyanate reactivity. I'm starting with focused Google searches to build a solid base, particularly their electrophilic interactions. Then, I will synthesize this information for a technical guide, starting with an introduction, exploring reactions, discussing applications, and planning visual aids like DOT diagrams. Experimental protocols will come next. Finally, I will compile the quantitative data.

electrophilicity of 2,6-diisopropylphenyl isothiocyanate

Commencing Initial Research

I'm now starting with a broad Google search to collect essential data on 2,6-diisopropylphenyl isothiocyanate. I'm focusing on its electrophilic characteristics, structure, reactivity, and known applications. My goal is to establish a solid informational base before diving into more specific analyses.

Exploring Electrophilicity of Compound

I've started with broad Google searches for this compound's electrophilic qualities, structure, and applications. I'm now diving into scholarly articles and databases to find quantitative data—kinetics, computations—comparing it to other isothiocyanates. Identifying how steric hindrance and electronic effects influence its electrophilicity is next on my list.

Analyzing Electrophilicity Factors

I'm now investigating specific influences on this compound's electrophilicity. I'm focusing on steric hindrance and electronic effects, seeking supporting data, perhaps through computational studies or reaction kinetics analyses. I am researching related experimental protocols for measuring and comparing electrophilicity. My goal is to synthesize my findings into a structured technical guide.

potential biological activities of aryl isothiocyanates

Beginning: Scope & Properties

I'm now starting with a wide search to map the biological activities of aryl isothiocyanates. My focus is primarily on their potential in anticancer, antimicrobial, and anti-inflammatory applications. I'm also planning to perform additional research.

Expanding: Mechanisms & Data

I'm now diving deeper into the molecular mechanisms. I'm focusing on pathways like Keap1-Nrf2 and NF-κB, and how aryl isothiocyanates influence apoptosis. I'm also hunting for established experimental protocols and quantitative data to build a strong foundation. I am looking into data like IC50 values and MICs. My plan is to include experimental protocols in a technical guide with step-by-step methodologies.

Deepening: Assay Protocols

I'm now focusing on specific experimental protocols. I'm prioritizing established assays for cytotoxicity, antimicrobial susceptibility, and anti-inflammatory effects, aiming for step-by-step methodologies. I am planning to include the initial literature review as an introduction. I also want to incorporate quantitative data from credible sources to support my analysis. I am planning to create a workflow diagram.

I'm now diving deeper into the molecular mechanisms. I'm focusing on pathways like Keap1-Nrf2 and NF-κB, and how aryl isothiocyanates influence apoptosis. I'm also hunting for established experimental protocols and quantitative data to build a strong foundation. I am looking into data like IC50 values and MICs. My plan is to include experimental protocols in a technical guide with step-by-step methodologies.

solubility of 2,6-diisopropylphenyl isothiocyanate in common lab solvents

Initiating Data Acquisition

I'm starting with broad Google searches to collect solubility data for 2,6-diisopropylphenyl isothiocyanate. Right now, the focus is on a wide array of laboratory solvents. I'm prioritizing polar aprotic and polar solvents initially.

Expanding Search Parameters

I'm now broadening the search to encompass physical properties like melting and boiling points, as well as density. I'm also looking for established solubility determination protocols, like the shake-flask method and spectroscopic analysis. Safety data sheets are also on the radar.

Formulating Research Strategy

I'm expanding my search parameters again. This time, I am incorporating nonpolar solvents in addition to the other categories of solvents. I'm prioritizing establishing a workflow to gather the necessary safety data, and the data itself, to inform the next steps in my analysis. I also plan to assess how best to structure the final technical guide.

discovery and history of sterically hindered isothiocyanates

Initiating Historical Deep Dive

I'm starting a comprehensive search now. My initial focus is to gather background information on the discovery and history of sterically hindered isothiocyanates. This involves a deep dive into seminal discoveries, key researchers, and the evolution of their synthesis and applications. I'm focusing on the foundational research.

Analyzing Synthetic Methods

I'm now diving into synthetic methods, specifically the pioneering techniques. The steric challenges and ingenious solutions are becoming clearer. Simultaneously, I am gathering initial data on early applications and biological activity, with an eye toward medicinal chemistry. I am working to synthesize the information, so I can use it to build the structure.

Developing Initial Structure

I'm now outlining a comprehensive guide. I'll cover the historical context, including pivotal figures and discoveries. Then, I plan to delve into the innovative synthetic routes, paying close attention to the impact of steric hindrance. I'll also research early applications and biological activities. My current goal is structuring a narrative from introduction to outlook.

fundamental reactions involving isothiocyanates

Beginning Fundamental Search

I'm starting a comprehensive literature search to understand isothiocyanates' basic reactions. I'm focusing on synthesis and how they react with different nucleophiles, and will look at experimental protocols in parallel.

Initiating Comprehensive Inquiry

I'm now diving deep into the fundamental reactions of isothiocyanates, focusing on synthesis and how they interact with different nucleophiles. Simultaneously, I will look at experimental protocols for their reactions, particularly with amines, alcohols, and thiols. I will pay close attention to the conditions and analytical techniques used to characterize the products. I'm also examining their applications in drug development and medicinal chemistry, pinpointing specific examples and mechanisms.

Expanding Knowledge Horizons

I'm now expanding my search to include reviews on the mechanistic details of isothiocyanate reactions, preparing citations and a reference list. I'm also planning the technical guide's structure: introduction, synthesis, reactions with detailed mechanisms, experimental protocols, drug development applications, and a summary. I'm ensuring logical flow and comprehensive topic coverage.

2,6-diisopropylphenyl isothiocyanate safety data sheet and hazards

Starting Data Collection

I've initiated the data gathering phase. Right now, I'm immersed in a deep dive, focusing on comprehensive Google searches to find Safety Data Sheets and other credible hazard information sources for 2,6-diisopropylphenyl isothiocyanate. I'm aiming for a robust initial dataset for analysis.

Analyzing and Synthesizing Data

I'm now deep into analyzing the data I collected. My primary focus is synthesizing the information from SDSs and authoritative sources. I'm extracting and cross-referencing key data points like GHS classifications, physical properties, and toxicological information to build a clear, concise picture of this compound's hazards. Next, I plan to start structuring the guide.

Planning Guide Structure

I'm now outlining the structure of the guide. First, I'll introduce this compound and its significance. Then, I'll build a hazard identification and risk assessment section with tables of quantitative data. Next, I will develop a safe handling and disposal section, and I'll create visual aids with Graphviz to clarify exposure controls and emergency responses. Finally, I will compile the complete guide, complete with supporting citations and references.

Methodological & Application

experimental protocol for IPr-Cl synthesis from 2,6-diisopropylphenyl isothiocyanate

Initiating Synthesis Research

I'm starting a deep dive to find experimental protocols for synthesizing IPr-Cl from 2,6-diisopropylphenyl isothiocyanate. I'm focusing on the reaction steps, reagents needed, and specifics. It's crucial to gather information on the reaction conditions, yields, and any reported challenges associated with this synthesis. My goal is to compile a detailed synthesis overview.

Refining Protocol Outlines

I'm now expanding my research to include the "why" behind each step of IPr-Cl synthesis. I will cite established chemical principles and authoritative sources to ground my explanations. I will design a visual Graphviz diagram to map the synthetic workflow and compile a table of quantitative data. The application note will conclude with a complete references section.

Expanding Protocol Scope

I'm now initiating the expansion of my research to include a focused search. This will gather the experimental protocols for IPr-Cl synthesis, specifically from this compound. I will also incorporate the introduction of the significance of IPr-Cl as an NHC precursor. My focus is on the rationale for this synthesis and detailed experimental steps. I'm adding a step-by-step experimental protocol to explain the basis of each procedure and will cite credible sources.

role of 2,6-diisopropylphenyl isothiocyanate in organometallic catalyst development

Initiating Data Gathering

I'm starting my deep dive by hitting Google hard. My initial focus is gathering intel on 2,6-diisopropylphenyl isothiocyanate. I'm looking at its role in organometallic catalyst development, specifically applications and how catalysts are synthesized from it. I need to build a comprehensive base of knowledge to start.

Deepening Research & Analysis

I've moved on to scrutinizing the Google results; I'm highlighting core concepts and mechanisms, zeroing in on structure-activity relationships, especially the 2,6-diisopropylphenyl group's impact. Next, I'm forming a blueprint for application notes and protocols. I plan to introduce isothiocyanates, then detail the 2,6-diisopropylphenyl type with its merits as a ligand precursor, and then work to devise representative synthesis protocols, along with specific applications.

Expanding Search Parameters

I'm now expanding my Google search to include catalytic activity, and selectivity; I need to understand its impact. Then, I'll identify themes in the results and focus on structure-activity, especially the 2,6-diisopropylphenyl moiety. After that, I will structure application notes. I'll cover the introduction to the isothiocyanates, the 2,6-diisopropylphenyl type with its properties, and advantages, plus synthesis protocols for catalysts and chemical transformations.

applications of 2,6-diisopropylphenyl isothiocyanate in organic synthesis

Starting Research: Isothiocyanates

I'm currently focused on the applications of 2,6-diisopropylphenyl isothiocyanate. Right now, I'm deep into Google searches, specifically targeting its role in organic synthesis. My priority is understanding its use in building N-heterocyclic carbenes, hoping to uncover novel applications and reaction mechanisms.

Analyzing Search Results: Isothiocyanates

I've been analyzing the search results, specifically focusing on the reaction mechanisms of this compound. I'm prioritizing peer-reviewed journals to guarantee the scientific accuracy of my findings, focusing on key reaction types and protocols where it is used. I am paying close attention to both its use as a reagent and a catalyst, as well as its applications in sulfur-containing compounds.

Defining Scope: Isothiocyanates

I'm now establishing a detailed framework for a comprehensive guide on this compound. This includes an introduction to its properties and dedicated sections for its main applications. My current focus is on creating detailed experimental protocols with mechanistic explanations. I'm aiming for self-validating protocols with reagent information and product characterization details. I'll also visually represent mechanisms.

preparation of bulky thiourea derivatives from 2,6-diisopropylphenyl isothiocyanate

Initiating Search Strategy

I'm starting with focused Google searches to get data on bulky thiourea derivative synthesis. My focus is on using 2,6-diisopropylphenyl isothiocyanate as a reagent. I'm aiming for comprehensive data on methods and related literature.

Expanding Search and Structure

I've expanded my Google searches to include more specific queries, such as those related to organocatalysis and specific thiourea synthesis types. Simultaneously, I've begun structuring the application note. I'm focusing on an introduction to emphasize the importance of these bulky derivatives. I will detail the underlying principles of the reaction mechanism. This also includes the impact of steric hindrance and the expected product stability.

Refining Initial Searches

I'm now focusing my Google searches more narrowly. I am refining queries to focus on specific synthesis methods and keywords like "organocatalysis," to find authoritative sources on reaction mechanisms. I'm also structuring the application note with an intro to highlight the significance of the bulky thiourea derivatives. I plan to delve into reaction mechanisms and steric effects next.

Launching Deeper Research

I'm now starting a more targeted search phase. I'm focusing on "synthesis of bulky thiourea derivatives," specific reactions with this compound, and organocatalysis examples. I'm also beginning to structure the application note, with an introduction on bulky thiourea derivatives. I'll delve into chemical principles and mechanisms next, as well as steric effects on reactivity and stability, using reliable sources. I'm also working on detailed experimental protocols.

Outlining the Application

I'm currently focused on the application note's structure. I'm starting with an introduction highlighting the significance of bulky thiourea derivatives, setting the stage for the detailed protocol. The aim is to create a useful resource for preparing these compounds from this compound.

Detailing the Synthesis Plan

I've outlined the chemical principles for the thiourea synthesis, including the nucleophilic addition and the isothiocyanate's role. I'm focusing on how the bulky 2,6-diisopropylphenyl group affects reaction rates and provides structural stability. A Graphviz diagram illustrating the mechanism is in progress, and I am preparing to provide the experimental protocol.

Expanding the Protocol Details

I'm now fully immersed in the experimental protocol details. I'm focusing on providing a comprehensive, step-by-step guide for the synthesis, with specific emphasis on safety precautions, reagent specifications, and reaction monitoring techniques, all to ensure reproducibility. I'm aiming for a 'self-validating' system that is robust and accessible.

Developing the Synthesis Guide

I'm now fully immersed in the experimental protocol's construction. I've compiled comprehensive sections on reagents, safety, setup, monitoring via TLC, and workup/purification methods, including a table summarizing purification strategies. I'm focusing on characterization, including NMR, MS, IR, and melting point analysis. I'm also preparing a table to summarize the reaction conditions for various derivatives.

Developing the Synthesis Note

I'm now fully immersed in the construction of the application note. I'm focusing on incorporating a concise introduction that highlights the significance of the bulky thiourea derivatives and the rationale for using this compound. I'm outlining the basic reaction mechanisms and creating a Graphviz diagram to illustrate it. I'm focusing on a detailed experimental protocol that provides step-by-step instructions.

Developing the Application Note

I'm presently building out the application note, starting with a comprehensive introduction that will emphasize the importance of bulky thiourea derivatives and their broad applications. I'm crafting the text and diagram to clearly explain the fundamental reaction mechanism. I'm focusing on the experimental protocol, ensuring it's detailed, safe, and includes thorough characterization techniques, like NMR, MS, and IR. A table summarizing reaction conditions is currently under construction. I'm thinking about including troubleshooting tips to address common issues in bulky thiourea synthesis.

laboratory procedure for handling air-sensitive isothiocyanates

Starting Research Phase

I am now initiating focused Google searches to build a solid foundation of knowledge. My primary goal is to understand the chemical properties, reactivity, and potential dangers of air-sensitive isothiocyanates, especially their vulnerability to moisture and oxygen. I'm focusing on obtaining detailed information.

Developing Laboratory Protocols

I'm now expanding my search to encompass established laboratory techniques for air-sensitive compounds. I am focused on Schlenk lines, gloveboxes, and syringe techniques. I am gathering specific storage recommendations, and searching for documented reaction protocols using these isothiocyanates. This research aims to support a detailed lab procedure guide.

Confirming Sensitivity Details

I have confirmed the isothiocyanates' sensitivity. I now have information on their reactivity and response to nucleophiles, specifically their air-sensitive nature and tendency towards hydrolysis. This aligns with initial expectations and provides a robust starting point.

Refining Handling Protocols

I'm now focusing on specific protocols. My search now prioritizes detailed, step-by-step instructions for handling air-sensitive isothiocyanates, specifically aliquoting, dissolving, and transferring. I need to understand the common degradation byproducts. Moreover, safety and disposal information are now prioritized. I'm also looking for authoritative sources to cite for things like the mechanism of degradation.

Detailing Protocol Specifics

I'm now focusing my efforts on refining handling techniques. I've confirmed isothiocyanates' air-sensitivity and general handling methods. The search will prioritize detailed protocols for aliquoting, dissolving, and transferring. I'm also looking for more details on common degradation products and authoritative citations for a comprehensive guide, including safety and disposal information.

Establishing Key Properties

I've been examining the reactivity and sensitivity of isothiocyanates, confirming their high reactivity, especially with nucleophiles. Water remains a major concern due to it causing decomposition. I'm focusing on these core properties to build the foundation for the guide.

Analyzing Supporting Data

Now I have a much clearer picture of what I need to address. The data on reactivity and sensitivity is quite extensive, with water being the primary challenge to address. I've compiled details on standard handling techniques for air-sensitive compounds, which will be essential for creating the practical protocols the user wants. I am now working on formulating clear, step-by-step instructions. Also, I am taking into account safety and disposal concerns.

Integrating Research Findings

I've successfully integrated the research findings to structure the guide. I've gathered information on reactivity, handling techniques, specific protocols for transferring, and dissolving these compounds. I'm focusing on safety and disposal protocols, and can now explain the reasoning behind the protocols as requested, with appropriate citations. I'm ready to synthesize the protocols and add the diagrams and tables.

step-by-step synthesis of isothiocyanates from primary amines

Beginning the Search

I'm starting a comprehensive search now. I'm focusing on synthesizing isothiocyanates from primary amines. I'm prioritizing diverse reagents and reaction conditions, hoping to pinpoint the most common and reliable methods.

Exploring Synthetic Pathways

I'm now delving into the synthesis of isothiocyanates. My current focus is identifying common and dependable methods. I'm exploring reaction mechanisms and seeking detailed experimental protocols, specifically looking at reagent quantities, reaction times, temperatures, and purification. I am also searching for reliable sources, such as articles and methodology guides, to validate claims and protocol standards.

Analyzing the Data

I'm now in the data analysis phase, structuring the application note. I'll start with an introduction on isothiocyanate importance and synthesis, then delve into various methods with reagent and condition rationales. I'm focusing on creating step-by-step protocols and yield tables. Also, I'm visualizing reaction mechanisms and workflows with Graphviz diagrams. All sources will be cited.

use of 2,6-diisopropylphenyl isothiocyanate in synthesizing bioactive molecules

Beginning Research Phase

I am now delving into the synthesis, reactivity, and applications of 2,6-diisopropylphenyl isothiocyanate. My initial focus is its role in the synthesis of bioactive molecules. I'm prioritizing comprehensive Google searches to uncover key information.

Defining Search Parameters

I am now refining my search parameters to concentrate on specific compound classes: catalysts, ligands, and therapeutic agents. This will streamline the data collection process. I plan to analyze the search results for valuable synthetic pathways and underlying chemical principles.

Outlining Project Scope

I'm now outlining the project's scope, including detailed synthetic protocols and mechanistic diagrams. I'll include reagent amounts and potential pitfalls. I plan to present key reaction mechanisms visually. I will also incorporate a comprehensive "References" section with verifiable data.

I'm structuring the application note. I will lead with an introduction highlighting the unique properties of this compound. I will present step-by-step protocols. I will then compile data into a cohesive application note for researchers.

reaction of 2,6-diisopropylphenyl isothiocyanate with nucleophiles

Initiating Research on Nucleophiles

I'm starting with focused Google searches to find data on how 2,6-diisopropylphenyl isothiocyanate reacts with different nucleophiles. I'm especially interested in the reaction mechanisms, kinetics, and identifying any catalysts involved. My goal is to get a solid grasp of the existing literature.

Analyzing Reaction Parameters

I'm now expanding my search to include established protocols and application notes. I'm focusing on experimental conditions like solvent choice, temperature, catalysts, and purification methods. I'm also hunting for quantitative data, such as yields and reaction times. I'm prioritizing peer-reviewed journal articles to validate mechanistic claims and establish standards. Next, I'll start organizing the information.

Compiling Search Data

I'm now diving into the literature search, aiming for a detailed application note. I'm targeting information on how this compound reacts with diverse nucleophiles. I'm now seeking established protocols and quantitative data, paying close attention to yields, reaction times, and spectroscopic data. I'm focusing on organizing and analyzing the data.

large-scale preparation of 2,6-diisopropylphenyl isothiocyanate

Beginning Research Efforts

I'm currently immersed in targeted Google searches, aiming to build a solid foundation of information on large-scale synthesis of 2,6-diisopropylphenyl isothiocyanate. I'm prioritizing reaction mechanisms, common reagents, and scalability aspects in my research.

Analyzing Synthetic Routes

I've moved on to scrutinizing search results, seeking the most effective synthetic routes. I'm taking a close look at reaction conditions, yields, and potential problems at a larger scale. I'm also starting to structure the application note, with an introduction on the importance of the target compound.

Planning Synthesis Workflow

I'm now outlining a methodical plan to tackle this synthesis. First, targeted searches will provide data on reaction mechanisms, reagents, purification, and safety. Then, I'll scrutinize routes, focusing on yield and large-scale challenges. I plan to start with an introduction to give context. I'll craft a step-by-step protocol, including a Graphviz diagram for clarity and I will summarize key reaction parameters in a table. I'll also draft the experience and trustworthiness sections, before writing the body of the note and the references. Lastly, I will review all the documents.

Defining the Scope

I'm starting with a comprehensive introduction for the application note. I'll provide a concise overview of this compound and highlight its importance. This groundwork will set the stage for the detailed protocol to follow.

Outlining the Approach

I've decided to concentrate on the carbon disulfide (CS2) route due to its scalability and safety advantages, in the introduction. I'm building on the introduction by detailing the process, including a discussion of the reaction mechanism. I'll outline the two-step one-pot process that's used with the CS2 method, focusing on the dithiocarbamate salt formation step as the first step of this synthesis.

Elaborating the Introduction

Now, I'm fleshing out the introduction, highlighting the significance of this compound, and its parent compound, 2,6-diisopropylaniline. I'm detailing the two main routes for synthesizing isothiocyanates and justifying the selection of the CS2 route for large-scale preparation, focusing on its improved safety profile. I'm focusing on the first step, how the primary amine acts as a nucleophile to form the dithiocarbamate salt.

Detailing the Protocol

I'm now expanding the detailed protocol section. I'm listing all the materials and equipment needed for a large-scale setup, including chemicals and specialized equipment for an inert atmosphere. I am also working on the step-by-step procedure, which details each stage of the reaction, including temperature control and the addition of reactants. I'm focusing on the dithiocarbamate salt formation step, explaining how to handle the exothermic nature of the reaction. I am adding information on solvent choice and appropriate desulfurizing agents.

Refining the Synthesis

I'm now detailing the planned introduction. I'm briefly introducing this compound, alongside its precursor, 2,6-diisopropylaniline, to provide context for its uses in the application note. I am summarizing the search results' discussion of the general synthetic routes to isothiocyanates and highlighting the CS2 route for large-scale production. This is for its improved safety profile, given the hazards of thiophosgene. I am starting by detailing the first stage of the CS2 route, the nucleophilic attack of the primary amine on carbon disulfide to form a dithiocarbamate salt.

Focusing on Safety Protocols

I'm now fully immersed in the safety aspects, prioritizing a comprehensive section on precautions. I'll meticulously detail the hazards of both thiophosgene (if mentioned) and carbon disulfide, highlighting their flammability and toxicity. I'll include the necessary personal protective equipment and emergency measures to ensure a secure protocol.

Developing the Protocol

I'm now detailing the full protocol, including materials for a large-scale setup. I'll meticulously describe each step: reaction vessel setup under inert conditions, base and CS2 additions, and careful temperature control. I'll also outline work-up and purification. Key safety considerations for CS2 will be included.

analytical techniques for monitoring isothiocyanate reactions

Starting Research on ITCs

I've initiated the research phase. My focus is on understanding analytical techniques for isothiocyanate (ITC) reactions. I am honing in on chromatographic approaches like HPLC and GC, alongside spectroscopic methods, specifically UV-Vis and NMR. I will investigate various detection strategies for these reactions.

Deepening the Approach

I'm now diving into the specifics. I'm starting with focused Google searches to gather information on analytical techniques for isothiocyanate reactions. I am also seeking established protocols from reputable sources. I'm simultaneously structuring an application note, aiming for a logical flow to guide the reader. My goal is to synthesize information to explain the causal links between each method and its suitability. I plan to create clear protocols.

Initiating Comprehensive Literature Review

2,6-diisopropylphenyl isothiocyanate as a building block in materials science

Starting Initial Research

I've initiated comprehensive Google searches to gather information on 2,6-diisopropylphenyl isothiocyanate's applications. My focus is primarily on its role in polymer synthesis, coordination chemistry, and surface modification within the realm of materials science. I'm aiming to build a broad understanding of its current utilization.

Initiating In-Depth Investigation

Commencing Application Note Creation

I'm now diving into the structuring phase. The focus is now on crafting the application note. I'm starting with an introduction highlighting the properties of this compound. I'll then delve into its applications in N-heterocyclic carbene synthesis, functional polymers, and self-assembling materials. I'm integrating chemical principles, reaction diagrams, and structured data, all while maintaining proper citations.

creating coordination complexes with isothiocyanate-derived ligands

Beginning Research Phase

I am now kicking off a deep dive into the synthesis, coordination chemistry, and applications of isothiocyanate-derived ligands and their metal complexes. Comprehensive Google searches are my first step to gather authoritative data, particularly focusing on synthetic methodologies.

Analyzing Search Results

I've just finished the initial searches, and I'm sifting through the results. My focus is on identifying key themes and established protocols to structure the application note. I am aiming to establish a clear flow, from the basics of isothiocyanates to their use in ligand design, complex creation, characterization, and potential applications. I'm starting to visualize the structure, moving from general to specific.

Formulating a Plan

I'm now formulating a detailed plan, beginning with comprehensive Google searches focused on synthesis, coordination chemistry, and applications of isothiocyanate-derived ligands. I will then analyze these results, organize the information, and synthesize it into a guide. I will include in-text citations, tables for data, and detailed protocols. Furthermore, I'll design diagrams and create a comprehensive references section.

Troubleshooting & Optimization

improving yields in reactions with 2,6-diisopropylphenyl isothiocyanate

Commencing Data Gathering

I'm starting by using Google to hunt down key info on reactions involving 2,6-diisopropylphenyl isothiocyanate. I'm homing in on common reactions, typical reactants, and the usual pitfalls that cause low yields. I'll need to figure out what's widely reported, and where there are gaps that may be interesting to investigate in more detail.

Analyzing Reaction Conditions

Now, I'm digging into established protocols for this compound. I'm taking notes on solvents, temperatures, catalysts, and reaction times. I'm also looking for literature on the reaction mechanisms, to understand the reasons for potential side reactions or incomplete conversion. Troubleshooting guides and forum discussions are next, to find out what practical chemists are doing.

Refining Data Acquisition

I'm now going deeper into the research. I'm focusing my Google searches to zero in on typical reactants, as well as the common causes of low yields when using this reagent. Next, I'll search for established protocols for reaction conditions, paying close attention to specifics like solvents, temperatures, and catalysts, but now with an eye toward mechanisms to understand side reactions. After that, I will hunt for chemists' shared practical solutions.

purification methods for crude 2,6-diisopropylphenyl isothiocyanate

Initiating Data Collection

I'm now diving deep into Google, aiming to uncover synthesis and purification methods for 2,6-diisopropylphenyl isothiocyanate. I'm prioritizing information on common impurities and how to effectively troubleshoot any issues that arise.

Analyzing Search Results

I've moved on to analyzing the Google search results, identifying recurring challenges in this compound synthesis and purification. My next step is structuring a technical support guide in a question-and-answer format, which will logically address issues from the initial crude product to the final purified compound.

Refining Purification Protocols

I'm now crafting detailed, step-by-step protocols for distillation and chromatography, explaining the underlying scientific principles. A troubleshooting section for each method is in development, covering common problems, their causes, and solutions. I'm also planning to create Graphviz diagrams for visual clarity.

stability and decomposition of 2,6-diisopropylphenyl isothiocyanate

Initiating Research on Isothiocyanate

I'm currently delving into the stability and decomposition of 2,6-diisopropylphenyl isothiocyanate. Initial Google searches are underway, aiming to compile information on its inherent chemical properties, typical decomposition routes, and influential factors that impact its degradation.

Developing Troubleshooting Guides

I've expanded my research to incorporate a question-and-answer format for a technical support guide. I'm structuring the knowledge into a troubleshooting guide, detailing experimental problems and solutions, along with an FAQ section. The focus now is on explaining the chemical principles behind any observed instability and reinforcing expert recommendations. I'm also actively seeking authoritative sources to support this guide.

Compiling Technical Guide Information

I'm now collating search findings into a troubleshooting Q&A format, focusing on experimental problems arising from the compound's instability. I'm crafting step-by-step solutions to address these issues, alongside an FAQ section for broader queries. I am striving to underpin these suggestions with scientific principles, and I am actively sourcing supporting authoritative references. Tables will be compiled to summarize storage conditions, where available, and I will be developing detailed experimental protocols.

Constructing the Technical Guide

I'm now integrating information from my literature search into a structured Q&A format, building a troubleshooting section on instability-related issues and an FAQ section addressing broader inquiries about handling and shelf-life. I'm focusing on explaining the underlying chemical principles, grounding my recommendations in solid scientific reasoning, and actively finding authoritative sources to validate my claims. I'll include data tables on storage conditions and detailed experimental protocols to build a comprehensive resource.

troubleshooting failed reactions involving 2,6-diisopropylphenyl isothiocyanate

Welcome to the technical support resource for 2,6-diisopropylphenyl isothiocyanate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile but sterically hindered reagent. Here, we address common challenges and provide in-depth, field-tested solutions to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a crucial building block in organic synthesis, primarily used for the preparation of N-heterocyclic carbenes (NHCs) and sterically demanding thiourea derivatives. The bulky 2,6-diisopropylphenyl group provides significant steric shielding, which is instrumental in stabilizing reactive species like NHCs or in directing the stereochemical outcome of reactions. These NHCs are widely employed as ligands in transition-metal catalysis, while the thioureas serve as organocatalysts or intermediates in the synthesis of complex molecules.

Q2: How should I properly store and handle this compound?

This compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon. It is best kept in a cool, dry place away from direct sunlight. When handling, always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

Q3: What are the common solvents and reaction temperatures for reactions involving this isothiocyanate?

The choice of solvent and temperature is highly dependent on the specific reaction. For the synthesis of thioureas via reaction with amines, common solvents include dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN). These reactions are often carried out at room temperature. However, due to the steric hindrance of the 2,6-diisopropylphenyl group, heating may be necessary to drive the reaction to completion. It is advisable to start at room temperature and gradually increase the temperature while monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Failed Reactions

Issue 1: Low or No Conversion to the Desired Product

You've set up your reaction of this compound with a primary or secondary amine to form a thiourea, but after several hours, you observe little to no product formation.

The primary culprit is often the significant steric hindrance imposed by the two isopropyl groups on the phenyl ring. This bulkiness can dramatically slow down the rate of nucleophilic attack by the amine on the electrophilic carbon of the isothiocyanate group.

Caption: Troubleshooting workflow for low reaction conversion.

-

Verify Reagent Quality: Ensure that the this compound and the amine are pure and dry. Moisture can hydrolyze the isothiocyanate.

-

Increase Temperature: Gently heat the reaction mixture. A temperature range of 40-80 °C is a good starting point. Use a reflux condenser if necessary. The increased thermal energy helps overcome the activation energy barrier imposed by steric hindrance.

-

Catalysis: The addition of a catalytic amount (1-5 mol%) of a non-nucleophilic base like triethylamine (Et3N) or a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. These catalysts can activate either the isothiocyanate or the amine, facilitating the reaction.

-

Solvent Choice: If the reaction is still sluggish, consider switching to a higher-boiling point solvent like toluene or 1,4-dioxane to allow for higher reaction temperatures.

Issue 2: Formation of an Unexpected Side Product

You observe a significant amount of a side product in your reaction mixture, complicating purification and reducing the yield of your desired thiourea.

The most common side product is a urea derivative, which forms if water is present in the reaction. The isothiocyanate can react with water to form an unstable carbamic acid, which then decomposes to 2,6-diisopropylaniline. This aniline can then react with another molecule of the isothiocyanate to form a symmetrical thiourea, or with the starting isothiocyanate to form a urea if the initial hydrolysis was to the isocyanate.

Caption: Side product formation pathway due to moisture.

-

Strict Anhydrous Conditions:

-

Dry all glassware in an oven at >120 °C for several hours and cool under a stream of inert gas.

-

Use anhydrous solvents. Solvents from a solvent purification system are ideal. If using bottled anhydrous solvents, use a fresh bottle and transfer via syringe or cannula.

-

Run the reaction under a positive pressure of nitrogen or argon.

-

-

Purification Strategy:

-

If the side product has formed, it can often be separated from the desired product by column chromatography on silica gel. The polarity difference between the desired thiourea and the symmetrical thiourea is usually sufficient for separation. A gradient elution system, for example, starting with hexane and gradually increasing the proportion of ethyl acetate, is typically effective.

-

Experimental Protocols

General Protocol for the Synthesis of a Sterically Hindered Thiourea

This protocol provides a robust starting point for the synthesis of N-(2,6-diisopropylphenyl)-N'-alkyl/aryl thioureas.

Materials:

-

This compound (1.0 equiv)

-

Primary or secondary amine (1.0-1.2 equiv)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (Et3N) (optional, 0.05 equiv)

-

Round-bottom flask, magnetic stirrer, and inert gas setup

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the amine and dissolve it in the anhydrous solvent.

-

Add the this compound to the solution at room temperature.

-

If the reaction is slow, add the catalytic amount of triethylamine.

-

Stir the reaction at room temperature and monitor its progress by TLC. If the reaction does not proceed, gradually heat the mixture to reflux.

-

Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Data Summary Table:

| Parameter | Recommended Condition | Rationale |

| Stoichiometry | 1.0-1.2 equiv of amine | A slight excess of the less expensive reagent can drive the reaction to completion. |

| Solvent | Anhydrous DCM, THF, Toluene | Choice depends on the required reaction temperature and solubility of reagents. |

| Temperature | 25 °C to reflux | Start at room temperature; increase heat only if necessary to overcome steric hindrance. |

| Catalyst | Et3N, DMAP (1-5 mol%) | Accelerates the reaction by activating one of the reactants. |

References

optimizing temperature and time for isothiocyanate addition reactions

Starting Data Collection

I've initiated comprehensive searches to gather authoritative information on isothiocyanate addition reactions. I'm focusing on kinetics, mechanisms, and best practices. Temperature and time's influence are central to this. My next step will be analyzing the results to discern significant trends and discrepancies.

Refining Information Gathering

I'm now diving into the specifics of researcher challenges with isothiocyanate reactions. I am pinpointing common troubleshooting scenarios and frequent questions, and am structuring the support center content logically into FAQs and troubleshooting sections. I'm focusing on crafting step-by-step solutions with the scientific rationale explained. I am also preparing to create diagrams for visualization.

Prioritizing Broad Searches

I'm now initially conducting broad searches to understand the core principles of isothiocyanate reactions and key optimization factors. I'm focusing on the reaction's behavior under varied conditions. I will be reviewing and integrating information from credible sources to establish a solid foundation for more focused inquiries later. My aim is to get a grasp of the fundamentals.

dealing with moisture sensitivity of isothiocyanate reagents

Starting Data Collection

I've started gathering authoritative information on the moisture sensitivity of isothiocyanate reagents. I'm focusing on their degradation pathways, proper handling and storage, and common troubleshooting techniques. The initial Google searches are underway, and I will analyze the information in depth.

Expanding the Search Parameters

I'm now expanding the search parameters for data on isothiocyanate reagents. I'm focusing on degradation pathways, and suitable storage and troubleshooting techniques. I will use the search results to see the most frequent challenges and FAQs. Next, I will structure the technical support center in a question-and-answer format.

Expanding the Scope

I'm now focused on the degradation products of isothiocyanates and how they affect reactions. I also need detailed information on solvent selection and drying techniques to ensure optimal reagent stability. I'll be designing self-validating experimental protocols for testing reagent activity and creating visualizations to clearly illustrate concepts like isothiocyanate reactions. My aim is to build a thorough guide.

Deepening Information Gathering

I'm now diving deeper into the nuances of isothiocyanate degradation. I'm focusing on specific degradation products, suitable solvent and drying practices, and analytical techniques for assessing purity. Also, I'm examining how to recognize and troubleshoot reactions that have failed due to isothiocyanate degradation. My search aims to identify the impact of moisture-induced degradation on applications like protein labeling.

Refining Guide Structure

I'm now refining the structure of the technical support guide. I will create these sections: Introduction, The Chemistry of Moisture-Induced Degradation, Proactive Measures - Proper Handling & Storage, Troubleshooting, and Frequently Asked Questions. I've started detailed research on solvent selection, drying techniques, analytical techniques, and common applications, aiming for a Q&A format. My goal is to build a practical guide for users.

Defining Guide Structure

I'm now determining the guide's logical structure, beginning with an introduction that highlights isothiocyanates' sensitivity to moisture. I will also construct sections for degradation chemistry, proactive handling measures, troubleshooting, and reagent validation. I'll include a comprehensive references section.

Designing the Technical Guide

I'm now structuring the guide into sections: Introduction, Degradation Chemistry, Handling & Storage, Troubleshooting, and Quality Control. I'll create visuals for reactions and workflows. The guide will include self-validating tests and cited sources. I'm focusing on crafting in-depth responses.

Finalizing Data Structure

I'm now implementing the technical guide's structure, focusing on a clear introduction, in-depth degradation chemistry, best-practice handling and storage procedures, and troubleshooting guidelines. Self-validating protocols are included, as is a thorough references section. I'm actively creating clear visualizations of key reactions, workflows, and protocols for user clarity.

Refining the Research Focus

I'm now focusing on specific degradation products of isothiocyanates, solvent selection and drying techniques, and analytical methods to assess purity, as these are critical. I will create a question-and-answer troubleshooting section. I'm also planning to create visuals to explain reaction mechanisms, troubleshooting workflows, and experimental procedures. My priority is to create the user guide with high value in addressing the moisture sensitivity of isothiocyanate reagents.

Developing Robust Content

I'm now structuring my efforts around collecting additional data on isothiocyanate degradation products. I need to focus on solvent selection, appropriate drying techniques, and analytical techniques. I will create a troubleshooting section in a Q&A format. Visuals will describe reactions and protocols. I aim to create a valuable user guide. I will now start gathering information.

catalyst poisoning by isothiocyanate impurities

Starting The Research

I am now delving into the topic, starting with comprehensive Google searches. I'm focusing on catalyst poisoning by isothiocyanate impurities. I am looking for the mechanisms for different catalysts, along with sources of this contamination and the established mitigation methods.

Deepening the Investigation

I'm now diving deeper into the research, initially gathering information on catalyst poisoning from Google. I will focus on understanding the poisoning mechanisms for various catalysts and the typical sources of isothiocyanate impurities. I will also investigate established detection and removal methods. I will then analyze the search results to find problems researchers commonly face and develop a question-and-answer format for technical support.

Defining the Scope

I'm now expanding my research to refine the focus. I'm prioritizing comprehensive Google searches for reliable information on catalyst poisoning by isothiocyanate, targeting poisoning mechanisms, impurity sources, and mitigation techniques. My goal is to structure the technical support center around likely issues, creating a Q&A format, and developing step-by-step protocols. I will use Graphviz for visual concepts and ensure all data has proper citations and a comprehensive reference list.

workup procedures for reactions containing thiourea byproducts

Initiating Data Collection

I'm starting by exhaustively searching Google for thiourea's physical and chemical traits. Specifically, I'm targeting solubility across diverse solvents and water, pKa values, and relevant byproducts. I need solid information to move forward and to ensure the foundational groundwork is strong.

Compiling Research & Data

I've been gathering comprehensive data on thiourea and its byproducts. I'm focusing on solubility, pKa values, and reactivity within the context of common reactions that produce thiourea-based impurities. I'm also looking at various workup procedures like acidic/basic washes, non-aqueous methods, and chromatography. I'll synthesize this data to structure a user-friendly troubleshooting guide.

Organizing Data & Queries

I've expanded my initial searches, specifically targeting solubility data, pKa values, and workup procedures. I'm now focusing on reactions generating thiourea byproducts and troubleshooting removal strategies. I'm prioritizing diverse workup methodologies, including acidic, basic, aqueous, non-aqueous approaches, and chromatography. I am also searching for the most efficient methods for metal complexation or use of scavenger resins to help purify the target. I've began drafting an outline that will structure the content as a Q&A for ease of use.

Finalizing Research Strategy

I'm now starting deep Google searches on thiourea properties and workup strategies. Specifically, I'm focusing on solubility, pKa, and reaction-specific methods for byproduct removal, including advanced techniques like metal complexation and scavenger resins. I'm building a Q&A format for easy user access.

Initiating Structure & Queries

I'm now deep in Google, specifically targeting the physical and chemical properties of thiourea and its common byproducts. I'm focusing on solubility, pKa values, and reactivity within the context of reactions that produce these impurities, from carbodiimide couplings to other thiourea-based reactions. Parallel to this, I'm building a Q&A format, addressing removal of these byproducts and designing the required diagrams, tables, and references.

Prioritizing Search Refinement

I'm now focusing on targeted Google searches to gather data on thiourea byproduct removal strategies. I'm prioritizing solubility data, pKa values, and reaction-specific methods. My focus is on synthesizing a user-friendly Q&A for the expert user. I've drafted an outline and am in the process of formulating detailed protocols. The research scope includes carbodiimide couplings, metal complexation, and scavenger resins.

challenges in the synthesis of sterically demanding NHC ligands

Beginning Comprehensive Search

I've initiated a thorough investigation into the intricacies of synthesizing sterically demanding N-heterocyclic carbene (NHC) ligands. My search queries are underway, focusing on authoritative sources and challenging aspects of their synthesis. The goal is to establish a strong foundation of knowledge for further exploration.

Initiating Literature Analysis

I'm now diving deep into the search results, starting to extract key insights. I'm focusing on identifying common hurdles in synthesizing these complex NHC ligands. I'm paying close attention to precursor synthesis, deprotonation methods, and the crucial purification techniques required for these delicate molecules. I'm aiming to uncover typical problems and their solutions, so I can establish a framework for a technical support resource.

Analyzing Search Results Now

I'm deep into the search results, zeroing in on precursor synthesis, deprotonation methods, and critical purification techniques for complex NHCs. Identifying common challenges and their fixes is the immediate priority. I'm seeing patterns emerge and am outlining the structure for the FAQs and troubleshooting sections. I'm focusing on creating practical and actionable information for researchers, which is helping me develop the initial structure of the upcoming technical support resource.

avoiding unwanted polymerization in isothiocyanate reactions

Exploring Polymerization Pathways

I'm currently focused on the mechanisms of unwanted polymerization in isothiocyanate reactions. My initial searches are centered around identifying common initiators, catalysts, and environmental factors that contribute to this phenomenon. I am also searching for established mitigation strategies.

Expanding Search Scope

I've widened my search to include novel preventative strategies, such as specific reaction conditions and purification methods. I'm focusing on finding experimental protocols and troubleshooting guides from reliable sources. Now, I will identify reputable sources to support the claims about reaction mechanisms and preventative measures. This will allow for the future structuring of gathered information.

Analyzing and Organizing Data

I'm now starting a more structured approach. My focus is on conducting comprehensive Google searches to understand unwanted polymerization mechanisms. I will be looking for established and novel prevention strategies, plus experimental protocols. I then plan to find reputable sources to support the claims, and structure the gathered information into a troubleshooting Q&A.

how to drive isothiocyanate reactions to completion

Technical Support Center: Isothiocyanate Reactions

A Guide for Scientists on Achieving Complete Thiourea Formation

Welcome to the technical support center for isothiocyanate chemistry. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested guidance to overcome common challenges in isothiocyanate reactions. This guide is structured to help you diagnose issues, optimize your protocols, and drive your reactions to completion with high purity and yield.

Core Principles: The Isothiocyanate-Amine Reaction

The reaction between an isothiocyanate (R-N=C=S) and a primary or secondary amine (R'-NH₂) is a cornerstone of bioconjugation, labeling, and synthetic chemistry. The reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on the electrophilic central carbon of the isothiocyanate group. This forms a stable thiourea linkage. While often straightforward, the reaction's success is highly sensitive to steric hindrance, electronics, solvent, and temperature.

Diagram 1: General Mechanism of Thiourea Formation

Caption: Nucleophilic attack by the amine on the isothiocyanate carbon leads to the formation of a stable thiourea product.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Category 1: Incomplete Conversion & Slow Reactions

Q1: My reaction has stalled and won't go to completion, even after an extended time. What are the primary factors to investigate?

When a reaction stalls, it's often due to a combination of factors that reduce the effective reactivity of your starting materials.

-

Reactivity of the Amine: The nucleophilicity of the amine is paramount. Aromatic amines (like aniline) are significantly less reactive than aliphatic amines (like cyclohexylamine) due to the delocalization of the nitrogen's lone pair into the aromatic ring. Check the electronic properties of your amine. Electron-withdrawing groups will decrease its reactivity, while electron-donating groups will increase it.

-

Steric Hindrance: This is a major cause of slow or incomplete reactions. If the amine is secondary, or if there are bulky groups near the amine nitrogen or the isothiocyanate group, the reactants may struggle to approach each other. In such cases, more forcing conditions are necessary.

-

Solvent Choice: The reaction generally proceeds faster in polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents can solvate the charged transition state, lowering the activation energy. Protic solvents (like water or alcohols) can hydrogen bond with the amine, reducing its nucleophilicity and slowing the reaction.

-

Temperature: Many isothiocyanate reactions proceed well at room temperature. However, for unreactive partners, heating is often required. A modest increase to 40-60 °C can significantly increase the reaction rate without promoting significant degradation.

Q2: The amine I'm using is sterically hindered or electronically deactivated. How can I accelerate the reaction?

This is a classic challenge. Brute-force heating can sometimes lead to side products. A more controlled approach is often better.

-

Increase Concentration: Le Chatelier's principle is on your side. Running the reaction at a higher concentration increases the frequency of molecular collisions, which can help drive the reaction to completion.

-

Use a Catalyst: For particularly challenging couplings, a catalyst can be highly effective. Non-nucleophilic bases are preferred.

-

Tertiary Amines: Bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can deprotonate the amine, increasing its nucleophilicity. However, they should be used catalytically (0.1-0.2 equivalents) as they can also react with the isothiocyanate, albeit reversibly.

-

DMAP/DBU: For very stubborn cases, stronger, non-nucleophilic bases like 4-dimethylaminopyridine (DMAP) or 1,8-diazabicycloundec-7-ene (DBU) can be employed, but use them with caution and at low temperatures initially, as they can promote side reactions.

-

-

Extended Reaction Time & Heat: For hindered systems, reactions may simply require more time (24-48 hours) and gentle heating (as mentioned above). Monitor the reaction closely to find the sweet spot between conversion and degradation.

Q3: Is my choice of solvent hindering the reaction?

Absolutely. The solvent plays a critical role beyond just dissolving the reactants.

-

Avoid Reactive Solvents: Primary or secondary amine solvents (or impurities) will compete with your substrate. Protic solvents like methanol or ethanol can slowly react with isothiocyanates to form thiocarbamates, especially at elevated temperatures. While often slow, this can be a yield-reducing side reaction over long reaction times.

-

Optimize Polarity: As a rule of thumb, polar aprotic solvents are best. Dichloromethane (DCM) and chloroform are less polar options that are also effective and can simplify work-up due to their volatility.

| Solvent | Type | Boiling Point (°C) | Notes & Recommendations |

| DMF | Polar Aprotic | 153 | Excellent dissolving power. Good for sluggish reactions. Can be difficult to remove. |

| Acetonitrile (ACN) | Polar Aprotic | 82 | Good general-purpose solvent. Easier to remove than DMF. |

| DMSO | Polar Aprotic | 189 | Very high dissolving power, but very difficult to remove. Use for highly insoluble substrates. |

| DCM | Nonpolar Aprotic | 40 | Good for reactions at or below room temperature. Easy to remove. |

| THF | Polar Aprotic | 66 | A good alternative to DCM, slightly more polar. |

| Pyridine | Polar Aprotic/Basic | 115 | Can act as both a solvent and a base catalyst. Useful for certain substrates. |

Category 2: Side Product Formation & Low Yield

Q4: I'm observing significant side products. What are the likely culprits and how can I minimize them?

Side products typically arise from the isothiocyanate reacting with something other than your target amine.

-

Reaction with Water: Isothiocyanates can react with water, especially under basic conditions, to hydrolyze back to the corresponding amine. Ensure your solvents are anhydrous and, if necessary, run the reaction under an inert atmosphere (Nitrogen or Argon).

-

Self-Polymerization: While less common, some isothiocyanates can dimerize or polymerize, especially if stored improperly or heated excessively.

-

Reaction with Nucleophilic Catalysts: As mentioned, catalysts like TEA can react with the isothiocyanate. While this is often reversible, it can sometimes lead to downstream impurities. This is why non-nucleophilic bases like DBU are sometimes preferred.

Q5: My isothiocyanate seems to be degrading during the reaction. How can I improve its stability?

Isothiocyanates vary widely in stability. Aromatic isothiocyanates are generally more stable than aliphatic ones.

-

Control Temperature: Avoid excessive heat. If you must heat the reaction, do so incrementally and monitor for the appearance of degradation products by TLC or LC-MS.

-

pH Control: Isothiocyanates are most stable under neutral to slightly acidic conditions. Strongly basic conditions can promote hydrolysis and other side reactions. If using a base catalyst, use it judiciously.

-

Limit Exposure to Nucleophiles: This includes water, alcohols, and even ambient moisture. Using anhydrous solvents and an inert atmosphere is best practice for sensitive substrates.

Frequently Asked Questions (FAQs)

FAQ 1: How can I monitor the progress of my isothiocyanate reaction? Monitoring is crucial for knowing when the reaction is complete and avoiding unnecessary heating or side reactions.

-

Thin-Layer Chromatography (TLC): This is the most common method. Spot the reaction mixture alongside your starting materials. The disappearance of the limiting reagent (usually the amine or isothiocyanate) and the appearance of a new spot for the thiourea product indicates progress. The thiourea product is typically more polar than the isothiocyanate and less polar than the amine.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): For more complex reactions or when TLC is ambiguous, LC-MS is ideal. It allows you to track the consumption of starting materials and the formation of the product by mass, providing unambiguous confirmation.

FAQ 2: Do I need to run my reaction under an inert atmosphere? For most robust isothiocyanates and amines, it is not strictly necessary for short reaction times at room temperature. However, it is highly recommended if:

-

Your isothiocyanate is particularly valuable or known to be sensitive.

-

The reaction requires prolonged heating.

-

You are using anhydrous solvents and want to prevent the introduction of atmospheric moisture.

FAQ 3: What is the best way to store my isothiocyanate starting material? Store isothiocyanates in a cool, dry place, preferably in a desiccator or under an inert atmosphere. Refrigeration (2-8 °C) is often recommended. Always check the supplier's storage recommendations. Over time, exposure to moisture can cause degradation.

FAQ 4: Can I use a catalyst for this reaction? Which one should I choose? Yes, catalysts are very useful for challenging reactions.

| Catalyst | Type | Recommended Use Case | Considerations |

| Triethylamine (TEA) | Tertiary Amine Base | General purpose for slow reactions with aliphatic amines. | Can react with R-NCS. Use 0.1-0.5 equivalents. |

| DIPEA | Hindered Amine Base | Good for when TEA might cause side reactions. | More sterically hindered and less nucleophilic than TEA. |

| Pyridine | Basic Solvent/Catalyst | Often used as a solvent for reactions with deactivated anilines. | Can be difficult to remove. |

| DBU | Non-nucleophilic Base | For highly deactivated or sterically hindered amines. | Very strong base; can promote other side reactions if not used carefully. |